molecular formula C14H13NO4 B6077100 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid

4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid

Cat. No.: B6077100
M. Wt: 259.26 g/mol
InChI Key: UPBIMBDUERSRGW-UHFFFAOYSA-N
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Description

This compound features a butanoic acid backbone substituted with an amino group linked to a 1,3-dioxo-indenylidene methyl moiety. The indenylidene group confers π-conjugation, while the carboxylic acid terminus enhances solubility in polar solvents.

Properties

IUPAC Name

4-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c16-12(17)6-3-7-15-8-11-13(18)9-4-1-2-5-10(9)14(11)19/h1-2,4-5,8,18H,3,6-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBIMBDUERSRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Key Features Applications Reference ID
Target Compound C₁₄H₁₃NO₄ Butanoic acid + indenylidene-amino Hypothesized: Materials science N/A
4-(1,3-Dioxo-isoindol-2-yl)butanoic acid C₁₂H₁₁NO₄ Isoindole-1,3-dione core Pharmaceutical intermediates
Benzoic acid, 4-[(inden-2-ylidene)methyl]- C₁₇H₁₀O₄ Aromatic carboxylic acid Thermal-stable materials
Ethyl 4-{[(inden-2-ylidene)amino}benzoate C₁₉H₁₅NO₅ Ester group, Cu reactivity Coordination chemistry

Key Research Findings

  • Electronic Properties : Indenylidene-containing compounds exhibit broad absorption spectra (e.g., 300–600 nm), making them candidates for DSSCs .
  • Solubility: Butanoic acid derivatives generally outperform benzoic acid analogs in aqueous solubility due to shorter alkyl chains .
  • Reactivity: The amino group in the target compound may facilitate nucleophilic reactions or metal coordination, similar to ethyl 4-{[(inden-2-ylidene)amino}benzoate’s copper-catalyzed behavior .

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